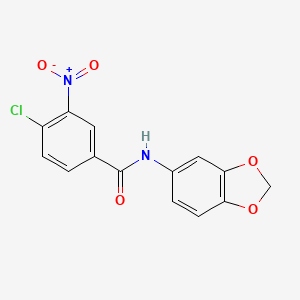
N-(3-bromophenyl)-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BML-284 and has a molecular formula of C14H10BrClNO.
Mecanismo De Acción
N-(3-bromophenyl)-3-chloro-4-methylbenzamide acts as a selective PPAR-γ agonist by binding to the receptor and inducing a conformational change that promotes the recruitment of co-activators and the transcription of target genes. This leads to an increase in insulin sensitivity and a reduction in inflammation, which can help to improve metabolic function.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-chloro-4-methylbenzamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects, which can help to reduce the risk of developing metabolic disorders. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromophenyl)-3-chloro-4-methylbenzamide in lab experiments is its selectivity for PPAR-γ. This allows researchers to specifically target this receptor and study its effects on metabolic function. However, one of the limitations is that it may not accurately reflect the effects of PPAR-γ activation in vivo, as the compound may have off-target effects or be metabolized differently in animals or humans.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-3-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-bromophenyl)-3-chloro-4-methylbenzamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-3-chloro-4-methylbenzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-bromophenylboronic acid and 3-chloro-4-methylbenzoyl chloride in the presence of a palladium catalyst to form an intermediate product. The intermediate product is then treated with ammonia to obtain the final product, N-(3-bromophenyl)-3-chloro-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective PPAR-γ agonist. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAEKXZNGUKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)



![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)



![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)